molecular formula C14H24N4O B5874030 4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide

4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide

Cat. No.: B5874030
M. Wt: 264.37 g/mol
InChI Key: MVNCAGATRLZCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide, also known as DCPH, is a cyclic peptide that has been synthesized and extensively studied due to its potential applications in various scientific fields. DCPH has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been found to interact with several cellular targets, including ion channels, receptors, and enzymes, which may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to possess antimicrobial and antitumor activities, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost and the difficulty of synthesizing large quantities of the peptide.

Future Directions

There are several future directions for research on 4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide, including the development of new drugs based on its biological activities, the elucidation of its mechanism of action, and the identification of new cellular targets for the peptide. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.

Synthesis Methods

4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for the production of large quantities of this compound with high purity and yield.

Scientific Research Applications

4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields, including drug discovery, biochemistry, and biotechnology. It has been found to possess several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c15-16-14(19)13-11-9-7-5-3-1-2-4-6-8-10-12(11)17-18-13/h1-10,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNCAGATRLZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C(=NN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.